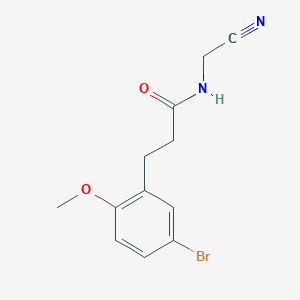

3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide

Description

Properties

IUPAC Name |

3-(5-bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-17-11-4-3-10(13)8-9(11)2-5-12(16)15-7-6-14/h3-4,8H,2,5,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDRHLSMNRGBEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CCC(=O)NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide typically involves multiple steps:

Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 5-position.

Cyanomethylation: The brominated intermediate is then subjected to cyanomethylation, where a cyanomethyl group is introduced.

Amidation: Finally, the cyanomethylated intermediate undergoes amidation to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: 3-(5-Bromo-2-hydroxyphenyl)-N-(cyanomethyl)propanamide.

Reduction: 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamine.

Substitution: 3-(5-Substituted-2-methoxyphenyl)-N-(cyanomethyl)propanamide.

Scientific Research Applications

Medicinal Chemistry

3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structural features allow for potential therapeutic applications, particularly in developing drugs targeting various biological pathways.

Case Study:

In a study exploring antidepressant properties, related compounds were synthesized and evaluated for their neuroprotective effects on PC12 cells, a model for neurotoxicity. The results indicated that modifications similar to those in this compound could enhance neuroprotective activity, suggesting its potential in treating depression and related disorders .

Organic Synthesis

The compound acts as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in organic synthesis.

Reactions Overview:

- Oxidation: Converts methoxy groups to hydroxyl groups.

- Reduction: Transforms amide groups into amines.

- Substitution: Allows for the introduction of different functional groups at the bromine site.

Material Science

In material science, this compound can be utilized in developing new materials with specific properties. Its chemical structure may contribute to creating polymers or coatings with enhanced performance characteristics.

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Building block for pharmaceutical compounds; potential antidepressant effects |

| Organic Synthesis | Intermediate for complex organic molecules; versatile chemical reactivity |

| Material Science | Development of new materials; potential use in polymers and coatings |

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The cyanomethyl group may also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Propanamide Derivatives

Key Observations :

- The 5-bromo-2-methoxyphenyl group combines electron-withdrawing (Br) and electron-donating (OCH₃) effects, which may influence binding to biological targets, as seen in brominated antiproliferative agents .

- Compounds with extended aromatic systems (e.g., naphthalenyl in ) exhibit higher lipophilicity, which could enhance membrane permeability but reduce solubility.

Physicochemical Properties

- Polarity: The cyanomethyl group increases dipole moments compared to tert-butyl or chlorophenyl substituents .

- Spectroscopic Characterization : Proton NMR and HRMS (as in ) are critical for verifying structure, with the bromine atom causing distinct splitting patterns in NMR.

- Thermal Stability : Steric hindrance in tert-butyl-substituted analogues improves thermal stability, whereas the target compound’s methoxy group may lower melting points.

Biological Activity

3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a bromo-substituted phenyl ring, a methoxy group, and a cyanomethyl moiety. These functional groups contribute to its biological activity by influencing interactions with various biological targets.

The mechanism of action for this compound is primarily associated with its ability to interact with specific enzymes and receptors in biological systems. The presence of bromine enhances the lipophilicity and electronic properties of the compound, facilitating its binding to target proteins. The cyanomethyl group may act as a nucleophile, participating in reactions with electrophilic centers in biological molecules.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study demonstrated that analogs of this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating signaling pathways associated with cell survival .

Antimicrobial Properties

In addition to antitumor effects, the compound may possess antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, although further investigation is needed to elucidate the specific mechanisms involved .

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective effects of compounds with similar structures. For instance, certain derivatives have been shown to upregulate neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor), which are crucial for neuronal survival and function . This raises the possibility that this compound could have applications in neurodegenerative diseases.

Case Studies and Research Findings

- Antitumor Efficacy : In vitro studies have demonstrated that derivatives of this compound significantly reduce cell viability in breast cancer cell lines. The IC50 values ranged from 10 to 30 µM, indicating effective cytotoxicity at relatively low concentrations.

- Neuroprotective Mechanism : A comparative study on related compounds showed that they could increase neuronal survival rates by up to 50% in models of oxidative stress, suggesting that the compound may offer similar protective benefits .

- Antimicrobial Activity : A screening assay revealed that the compound exhibited bactericidal effects against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.